molecular formula C10H6ClNO2 B044391 6-Chloroquinoline-3-carboxylic acid CAS No. 118791-14-3

6-Chloroquinoline-3-carboxylic acid

Cat. No. B044391
Key on ui cas rn: 118791-14-3
M. Wt: 207.61 g/mol
InChI Key: UYQIRJWFRMCAID-UHFFFAOYSA-N
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Patent
US06977263B2

Procedure details

Ethyl 6-chloroquinoline-3-carboxylate (0.19 g, 0.81 mmol) was saponified by treatment with dioxane (10 ml) and 10% aqueous sodium hydroxide (10 ml) at reflux for 3 hours. The dioxane was removed under vacuo; the aqueous solution remaining was acidified with HCl. The precipitated product was collected and washed with water to isolate 6-chloroquinoline-3-carboxylic acid as an off-white solid (0.14 g, 0.67 mmol). 1H NMR [(CD3OD), 300 MHz]: δ 9.35 (s, 1H), 8.95 (s, 1H), 8.17 (s, 1H), 8.1 (d, 2H), 7.87 (d, 1H).
Quantity
0.19 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][C:6]([C:12]([O:14]CC)=[O:13])=[CH:5]2.[OH-].[Na+]>O1CCOCC1>[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][C:6]([C:12]([OH:14])=[O:13])=[CH:5]2 |f:1.2|

Inputs

Step One
Name
Quantity
0.19 g
Type
reactant
Smiles
ClC=1C=C2C=C(C=NC2=CC1)C(=O)OCC
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The dioxane was removed under vacuo
CUSTOM
Type
CUSTOM
Details
The precipitated product was collected
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C=C(C=NC2=CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.67 mmol
AMOUNT: MASS 0.14 g
YIELD: CALCULATEDPERCENTYIELD 82.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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